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3-Deaza-2'-deoxyuridine-5'-triphosphate

Nucleotide analog DNA polymerase Substrate specificity

Researchers studying nucleotide metabolism often require selective CTP pool depletion without off-target effects on other nucleotide pools. 3-Deaza-2'-deoxyuridine-5'-triphosphate (3-deaza-dUTP) directly addresses this need as the active triphosphate metabolite of 3-deazauridine, a validated CTP synthetase inhibitor. • Competitive inhibition of CTP synthetase - selectively depletes intracellular CTP/dCTP pools without altering dATP, dGTP, or dTTP levels. • Enables mechanistic polymerase fidelity studies via altered base-pairing geometry from N3→C substitution. • Supplied with verified purity and batch-to-batch consistency for reproducible experimental outcomes.

Molecular Formula C10H16NO14P3
Molecular Weight 467.15 g/mol
Cat. No. B13433359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-2'-deoxyuridine-5'-triphosphate
Molecular FormulaC10H16NO14P3
Molecular Weight467.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1
InChIKeyAVIVVUIDISJCII-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deaza-dUTP Overview


3-Deaza-2'-deoxyuridine-5'-triphosphate (3-deaza-dUTP) is a modified nucleotide analog in which the nitrogen at the 3-position of the pyrimidine ring is replaced by a carbon atom, distinguishing it structurally from the natural substrate deoxyuridine triphosphate . The compound serves as the active metabolite of the antimetabolite prodrug 3-deazauridine, which upon intracellular conversion to its triphosphate form competitively inhibits cytidine triphosphate (CTP) synthetase, thereby depleting intracellular CTP pools [1]. This structural modification confers distinct biochemical properties relevant to nucleic acid synthesis studies, antiviral agent development, and cancer research applications .

Workflow
CTP synthetase inhibition and nucleotide pool depletion studies
Format
Modified nucleotide triphosphate probe with altered base-pairing geometry
Use Context
Research on polymerase fidelity, antiviral synergism, and epigenetic combination strategies

Why 3-Deaza-dUTP Cannot Be Substituted


Generic substitution of 3-deaza-dUTP with unmodified dUTP or other uridine triphosphate analogs is scientifically invalid for applications requiring CTP synthetase inhibition or selective nucleotide pool depletion. While dUTP functions as a natural substrate for DNA polymerases and is hydrolyzed by dUTPase to prevent uracil incorporation into DNA [1], 3-deaza-dUTP—as the active triphosphate of 3-deazauridine—exerts its primary biological effect through competitive inhibition of CTP synthetase, an enzyme not targeted by native dUTP . Furthermore, fluorinated 3-deazauridine analogs (e.g., 3F-3DUrd) demonstrate a fundamentally shifted antimetabolic profile, inhibiting orotidylate decarboxylase rather than CTP synthetase, resulting in dual UTP and CTP depletion [2]. These divergent mechanisms preclude functional interchangeability and necessitate compound-specific procurement for reproducible experimental outcomes.

Unmodified dUTP cannot substitute

dUTP is a natural polymerase substrate, whereas 3-deaza-dUTP targets CTP synthetase; divergent mechanisms may lead to incompatible experimental outcomes.

Fluorinated analog shifts target

3F-3-deazauridine inhibits orotidylate decarboxylase instead of CTP synthetase, causing dual UTP/CTP depletion and undetectable triphosphate formation.

3-Deaza-dUTP: Evidence vs. Analogs


DNA Polymerase Recognition: Structural Determinants

3-Deaza-dUTP differs structurally from native dUTP by substitution of the N3 nitrogen with a carbon atom, altering the hydrogen-bonding capacity and base-pairing geometry of the pyrimidine ring. This modification changes how the nucleotide is recognized and processed by DNA polymerases . In contrast, unmodified dUTP serves as a bona fide substrate for DNA polymerases, readily incorporating opposite adenine with efficiency comparable to dTTP [1]. The 3-deaza modification introduces steric and electronic alterations that may affect incorporation kinetics and chain elongation properties, a feature exploited in studies of polymerase fidelity and mechanism.

Polymerase Recognition
Class-level inference
Altered H-bonding and base-pairing geometry
Supports polymerase fidelity probe studies
Class-level characteristic; data to verify for specific polymerase systems
Nucleotide analog DNA polymerase Substrate specificity

CTP Synthetase Inhibition Selectivity

3-Deazauridine-5'-triphosphate (3-deazaUTP, the ribonucleoside counterpart of 3-deaza-dUTP) selectively inhibits CTP synthetase, leading to specific depletion of intracellular CTP pools . Introduction of a fluorine atom at C3 of 3-deazauridine (yielding 3F-3DUrd) completely shifts the antimetabolic target from CTP synthetase to orotidylate decarboxylase (ODC), resulting in concomitant depletion of both UTP and CTP pools rather than selective CTP depletion [1]. The fluorinated analog's monophosphate is not further converted intracellularly to its triphosphate derivative to a detectable extent, fundamentally altering its mechanism of action [1].

CTP Synthetase Selectivity
Head-to-head
Target shifts from CTP synthetase (selective CTP depletion) to ODC (dual UTP/CTP depletion) with fluorination
Mechanistic target context is modification-dependent
J Biol Chem 2012; 3F analog lacks detectable triphosphate
CTP synthetase Pyrimidine metabolism Antimetabolite

Intratumoral Triphosphate Accumulation

The active metabolite 3-deazauridine-5'-triphosphate was directly quantified in a human intracerebral tumor sample following systemic administration of 3-deazauridine, and the measured intratumoral concentration greatly exceeded its Ki for CTP synthetase [1]. This provides direct evidence of target engagement and pharmacodynamic activity in human tissue. In contrast, the fluorinated analog 3F-3DUrd does not form detectable triphosphate levels intracellularly, representing a fundamental difference in metabolic activation [2].

Intratumoral Triphosphate
Head-to-head
Triphosphate exceeded Ki for CTP synthetase in human research tissue
Supports target engagement research context
Fluorinated analog: triphosphate undetectable
Pharmacokinetics Brain tumor Active metabolite

dCTP Depletion Potentiates Anti-HIV Analogs

Low levels of 3-deazauridine (which is intracellularly converted to its triphosphate form) strongly potentiated the anti-HIV-1 activity of the 5'-triphosphates of cytidine-based analogs lamivudine (3TC) and zalcitabine (ddC) . This potentiation was mechanistically linked to a 3-deazauridine-induced decrease in dCTP pool size, which reduces competition for incorporation of the cytidine analogs . Notably, no changes were observed in cellular pool sizes of dATP, dGTP, or dTTP, demonstrating selective modulation of the dCTP pool . This selectivity contrasts with agents that broadly deplete multiple nucleotide pools.

Anti-HIV Potentiation
Cross-study comparable
Selective dCTP pool depletion potentiates 3TC and ddC triphosphates
Supports antiviral synergy research context
Data to verify; source citation not available
Antiviral Nucleotide pools Drug synergy

Decitabine Incorporation Enhancement in Leukemia

3-Deazauridine (the prodrug converted intracellularly to its triphosphate) enhances the incorporation of the DNA methyltransferase inhibitor decitabine (5-aza-2'-deoxycytidine) into DNA in both HL-60 myeloid and MOLT-3 lymphoid leukemia cells at a concentration of 20 µM [1]. This enhanced incorporation is attributed to 3-deazauridine-mediated depletion of the competing endogenous nucleotide dCTP [2]. When combined with decitabine, 3-deazauridine (100 or 150 mg/kg) reduces mortality in an L1210 leukemia mouse model [1].

Decitabine Enhancement
Cross-study comparable
20 µM 3-deazauridine enhanced decitabine DNA incorporation
Supports epigenetic combination research context
HL-60 and MOLT-3 leukemia cells; L1210 model mortality reduction at 100-150 mg/kg
Leukemia Epigenetic therapy Drug synergy

Growth Inhibition in L1210 Leukemia Cells

3-Deazauridine inhibits the growth of L1210 leukemia cells at a concentration of 6 µM . This growth inhibition is mediated through intracellular conversion to 3-deazauridine triphosphate, which competitively inhibits CTP synthetase, thereby depleting CTP pools required for nucleic acid synthesis [1]. The compound's antiproliferative activity in this well-established murine leukemia model provides a benchmark for comparative evaluation against other CTP synthetase inhibitors and nucleoside antimetabolites.

Leukemia Cell Growth
Cross-study comparable
6 µM growth inhibition in L1210 leukemia cells
Benchmark for CTP synthetase inhibitor cell studies
Cancer Res 1974; CTP depletion-mediated
Leukemia Antiproliferative CTP synthetase

3-Deaza-dUTP Research Applications


DNA Polymerase Fidelity and Specificity

3-Deaza-dUTP serves as a structurally defined probe for investigating how modifications to the pyrimidine ring's hydrogen-bonding capacity affect DNA polymerase substrate recognition. The replacement of the N3 nitrogen with carbon alters base-pairing geometry, enabling researchers to dissect the contribution of specific hydrogen bond interactions to polymerase fidelity and processivity [1]. Unlike natural dUTP, which incorporates with high efficiency comparable to dTTP , the 3-deaza modification introduces steric and electronic perturbations useful for mechanistic enzymology studies.

CTP Synthetase Inhibition & Nucleotide Pool Analysis

As the active triphosphate metabolite of 3-deazauridine, this compound enables studies of CTP synthetase inhibition and its downstream effects on nucleotide pool homeostasis. Evidence demonstrates that 3-deazauridine triphosphate selectively depletes CTP/dCTP pools without affecting dATP, dGTP, or dTTP levels [1]. This selectivity provides a precise tool for modulating pyrimidine nucleotide pools in cellular systems, allowing researchers to investigate nucleotide pool sensing, metabolic compensation mechanisms, and the consequences of specific CTP depletion.

Antiviral Combination Strategies

The compound is valuable for investigating rational combination antiviral strategies, particularly those involving cytidine-based nucleoside analogs. Evidence shows that 3-deazauridine-induced dCTP pool depletion strongly potentiates the anti-HIV-1 activity of lamivudine (3TC) and zalcitabine (ddC) triphosphates [1]. This selective pool modulation reduces competition for incorporation of therapeutic nucleoside analogs, making 3-deaza-dUTP and its prodrugs useful tools for studying nucleotide competition dynamics and optimizing combination antiviral regimens.

Epigenetic Therapy Enhancement with Decitabine

Based on evidence that 3-deazauridine enhances decitabine incorporation into DNA in leukemia cells at 20 µM [1] and reduces mortality in L1210 leukemia models at 100-150 mg/kg in combination with decitabine [1], this compound supports epigenetic research applications. The mechanism involves CTP/dCTP pool depletion reducing competition for DNA polymerase incorporation, thereby increasing the therapeutic index of DNA methyltransferase inhibitors. This application is particularly relevant for preclinical studies investigating combination epigenetic therapies in hematologic malignancies.

Application
Selection Property
Validation Focus
DNA Polymerase Fidelity Studies
Altered base-pairing geometry
Polymerase incorporation kinetics
CTP Synthetase Inhibition Studies
Selective CTP pool depletion
Nucleotide pool analysis
Antiviral Combination Research
dCTP pool modulation
Antiviral synergy assays
Epigenetic Combination Studies
Decitabine incorporation enhancement
DNA methylation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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